molecular formula C17H25FN2O2S B2382045 N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1396564-46-7

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2382045
CAS No.: 1396564-46-7
M. Wt: 340.46
InChI Key: BYORFGXVDPMKFO-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide is a synthetic chemical compound of significant interest in medicinal and organic chemistry research. This molecule incorporates a methanesulfonamide functional group, a well-established pharmacophore known to contribute to binding affinity in protein-ligand interactions . The structure is further characterized by a 3-fluorophenyl moiety, which can enhance metabolic stability and influence molecular binding, and a diisopropylamino-butynyl linker that introduces potential for structural diversification. The presence of the sulfonamide group suggests this compound may serve as a key intermediate or building block for the preparation of more complex molecules, such as pharmaceuticals or brightening agents . Researchers can leverage this compound in developing novel bioactive molecules, studying enzyme inhibition, or as a precursor in synthetic chemistry pathways. As with many sulfonamide-based compounds, proper handling procedures are recommended. This product is intended for research and further manufacturing applications only, is not for diagnostic use, and is absolutely not intended for human consumption.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-(3-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2S/c1-14(2)20(15(3)4)11-6-5-10-19-23(21,22)13-16-8-7-9-17(18)12-16/h7-9,12,14-15,19H,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYORFGXVDPMKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNS(=O)(=O)CC1=CC(=CC=C1)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Butynyl Intermediate

The butynyl backbone is constructed via a nucleophilic substitution reaction between diisopropylamine and a propargyl halide (e.g., propargyl bromide or chloride). In a typical procedure, diisopropylamine is reacted with propargyl bromide in anhydrous tetrahydrofuran (THF) at 0–5°C under inert atmosphere, yielding N-(prop-2-yn-1-yl)-N,N-diisopropylamine. The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile to displace the halide.

Optimization Considerations :

  • Halide Selection : Propargyl bromide offers higher reactivity than chloride but requires stricter temperature control to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents like THF or dichloromethane enhance reaction rates by stabilizing transition states.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Source suggests using a pre-functionalized 3-fluorophenylboronic acid for coupling with a brominated alkyne intermediate. Alternatively, direct substitution on a halogenated aromatic ring may employ copper(I) catalysts in dimethylformamide (DMF) at 80–100°C.

Comparative Analysis :

Method Conditions Yield (%) Purity (%)
Suzuki Coupling Pd(PPh3)4, Na2CO3, DME, 80°C 72–78 ≥95
Nucleophilic Substitution CuI, DMF, 100°C 65–70 90–92

Suzuki coupling provides superior regioselectivity and purity, making it the preferred method for large-scale synthesis.

Sulfonamide Functionalization

Methanesulfonylation of the Amine Intermediate

The terminal amine group of the butynyl-fluorophenyl intermediate is sulfonylated using methanesulfonyl chloride (MsCl) in the presence of a base. A representative protocol involves dissolving the amine in dichloromethane (DCM), cooling to 0°C, and adding MsCl dropwise followed by triethylamine (TEA) to scavenge HCl. The reaction is stirred for 12–16 hours at room temperature, yielding the sulfonamide product.

Critical Parameters :

  • Base Selection : TEA or pyridine are effective, but bulkier bases like diisopropylethylamine (DIPEA) may reduce side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of MsCl to amine ensures complete conversion without over-sulfonylation.

Purification and Isolation

Recrystallization Techniques

Crude product purification is achieved via recrystallization from ethanol/water mixtures. Source emphasizes the importance of temperature gradients: dissolving the compound in hot ethanol (60°C) followed by gradual water addition and cooling to 4°C induces crystallization. This method achieves ≥98% purity by removing unreacted starting materials and byproducts.

Solvent Extraction and Rotary Evaporation

Liquid-liquid extraction with DCM and brine removes hydrophilic impurities, while rotary evaporation under reduced pressure isolates the product. Source highlights iterative toluene washes to eliminate residual solvents, a step critical for pharmaceutical-grade purity.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) exhibits characteristic signals: δ 1.2–1.4 (m, 12H, diisopropyl CH3), δ 4.1 (s, 2H, CH2SO2), and δ 7.2–7.5 (m, 4H, fluorophenyl).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 341.2 [M+H]+.

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, correlating with ≥99% purity.

Challenges and Optimization Opportunities

Side Reactions in Alkyne Functionalization

Propargyl intermediates are prone to polymerization under acidic conditions. Mitigation strategies include strict temperature control and the use of radical inhibitors like hydroquinone.

Scalability of Coupling Reactions

While Suzuki coupling is efficient, palladium catalyst costs remain a bottleneck. Recent advances in heterogeneous catalysis (e.g., Pd/C) could reduce expenses without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the alkyne or amine groups using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamide derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for its interactions with specific biological targets.

Medicine

Sulfonamides are well-known for their antimicrobial properties. This compound could be explored for its potential as a novel antimicrobial agent, particularly against resistant strains of bacteria.

Industry

In the industrial sector, sulfonamide compounds are used in the production of dyes, agrochemicals, and pharmaceuticals. This compound may find applications in these areas due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This compound may interact with enzymes involved in bacterial cell wall synthesis or other critical biological pathways.

Comparison with Similar Compounds

Trends :

  • Bulky substituents (e.g., chromenone in Example 56) correlate with higher melting points and reduced solubility.
  • The target compound’s alkyne linker may enhance thermal stability compared to saturated linkers.

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H23N3O2S\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a methanesulfonamide group, which is significant in modulating biological activity. The presence of the diisopropylamino group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to:

  • Inhibit Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs) .
  • Induce Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to cell cycle arrest and increased levels of acetylated histones .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HDAC InhibitionPotent inhibition of human class I HDAC isoforms
Antitumor ActivityInduces apoptosis in SKM-1 myelodysplastic syndrome cells
PharmacokineticsFavorable profile in animal models
Membrane InteractionEnhances permeability due to diisopropylamino group

Case Studies

  • Antitumor Efficacy : In a study involving SKM-1 xenograft models, the compound demonstrated significant antitumor efficacy when administered orally. It was particularly effective in models with an intact immune system, suggesting that immune modulation may play a role in its therapeutic effects .
  • Cell Cycle Arrest : The compound was observed to cause G1 phase cell cycle arrest in treated cancer cells. This effect correlates with the increased levels of acetyl-histone H3 and P21, indicating a mechanism involving epigenetic regulation .
  • Safety Profile : Preliminary studies on the safety profile indicated low inhibition of the hERG channel, which is crucial for cardiac safety assessments. The IC50 value was recorded at 34.6 µM, suggesting a favorable safety margin for further development .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(4-(diisopropylamino)but-2-yn-1-yl)-1-(3-fluorophenyl)methanesulfonamide, and what reaction conditions critically influence yield?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the introduction of the diisopropylamino group via alkylation or amination of a butynyl precursor. Key steps include:

  • Step 1: Formation of the alkyne backbone through Sonogashira coupling or nucleophilic substitution under inert atmospheres (e.g., nitrogen) .
  • Step 2: Sulfonamide formation via reaction of the intermediate amine with 3-fluorophenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3: Purification using column chromatography or crystallization to isolate the final product .

Critical Conditions:

  • Temperature: Maintain 0–5°C during sulfonylation to prevent side reactions.
  • Catalysts: Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
  • Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility .

Basic: Which analytical techniques are essential for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm connectivity of the diisopropylamino, alkyne, and fluorophenyl groups. For example, the alkyne proton appears as a singlet at δ ~2.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 395.2) .

Basic: How does the 3-fluorophenyl substitution influence the compound’s physicochemical properties compared to other halogenated analogs?

Methodological Answer:
Fluorine substitution enhances metabolic stability and lipophilicity due to its electronegativity and small atomic radius. Comparative studies show:

Substituent LogP Metabolic Stability (t₁/₂, min)
3-Fluorophenyl2.845
3-Chlorophenyl3.132
4-Fluorophenyl2.650
Data from analogs indicate that 3-fluorophenyl balances solubility and membrane permeability, making it favorable for CNS-targeted studies .

Advanced: How can computational modeling predict this compound’s interaction with viral enzymes, and what parameters are critical for accuracy?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ). Key parameters include:
    • Grid Box Size: Encompass the enzyme’s active site (e.g., 25 ų).
    • Force Fields: AMBER or CHARMM for energy minimization .
  • MD Simulations: Run 100-ns trajectories to assess binding stability. Monitor root-mean-square deviation (RMSD) of the ligand-enzyme complex .
  • QSAR Studies: Correlate substituent electronic effects (Hammett σ values) with inhibitory activity .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize data .
  • Re-evaluate Purity: Contaminants (e.g., unreacted intermediates) may skew results. Validate via HPLC-MS .
  • Structural Confirmation: Single-crystal X-ray diffraction (using SHELX ) ensures correct stereochemistry, which impacts activity .

Advanced: What experimental design strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design identifies interactions between temperature (20–60°C), catalyst (0.5–2 mol%), and solvent (THF/DCM ratio) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Advanced: How can kinetic studies elucidate the mechanism of sulfonamide formation in this compound?

Methodological Answer:

  • Rate Law Determination: Monitor sulfonyl chloride consumption via UV-Vis at 280 nm. Pseudo-first-order kinetics often apply under excess amine conditions .
  • Isotope Labeling: Use ¹⁸O-labeled H₂O to confirm nucleophilic attack at the sulfonyl group .
  • Computational Transition State Analysis: Identify intermediates using Gaussian at the B3LYP/6-31G* level .

Advanced: What strategies are effective in designing derivatives with improved receptor-binding affinity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the fluorophenyl group with a trifluoromethylpyridine moiety to enhance π-π stacking .
  • Steric Optimization: Introduce bulky groups (e.g., tert-butyl) at the diisopropylamino site to reduce off-target interactions .
  • Fragment-Based Drug Design: Screen fragment libraries to identify complementary binding motifs .

Advanced: How do stereochemical variations (e.g., alkyne geometry) impact biological activity?

Methodological Answer:

  • Stereoselective Synthesis: Use chiral catalysts (e.g., BINAP-Pd) to isolate enantiomers. Test activity against enantiomerically pure enzyme isoforms .
  • Circular Dichroism (CD): Correlate optical activity with inhibitory potency. For example, (R)-enantiomers may show 10-fold higher affinity than (S) .

Advanced: What in vitro models best predict this compound’s pharmacokinetic profile?

Methodological Answer:

  • Caco-2 Assays: Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates good oral absorption) .
  • Microsomal Stability Tests: Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
  • Plasma Protein Binding: Use equilibrium dialysis to assess unbound fraction (<5% suggests high tissue distribution) .

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